molecular formula C21H23N5O3 B14935491 N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14935491
M. Wt: 393.4 g/mol
InChI Key: MOZHKWSHKADSLL-UHFFFAOYSA-N
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Description

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-5-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a morpholinoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-MORPHOLINOETHOXY)PHENYL]-5-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-5-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-5-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-MORPHOLINOETHOXY)PHENYL]-5-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-5-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its morpholinoethoxy group, in particular, may enhance its solubility and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[3-(2-morpholin-4-ylethoxy)phenyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H23N5O3/c27-21(20-14-19(24-25-20)16-3-2-6-22-15-16)23-17-4-1-5-18(13-17)29-12-9-26-7-10-28-11-8-26/h1-6,13-15H,7-12H2,(H,23,27)(H,24,25)

InChI Key

MOZHKWSHKADSLL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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